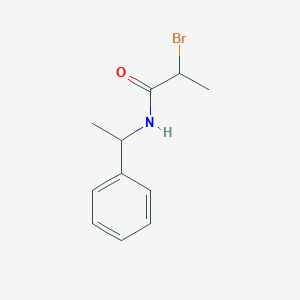

2-bromo-N-(1-phenylethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-(1-phenylethyl)propanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a phenylethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-phenylethyl)propanamide typically involves the bromination of N-(1-phenylethyl)propanamide. One common method includes the reaction of N-(1-phenylethyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The α-bromo group undergoes nucleophilic substitution (SN2) with various nucleophiles due to electron-withdrawing effects from the amide carbonyl. Key examples include:

Mechanistic Insight :

- Steric hindrance from the phenethyl group favors SN2 over SN1 pathways .

- Lithium hydride (LiH) in DMF enhances nucleophilicity of thiols/amines .

Elimination Reactions

Base-mediated dehydrohalogenation forms α,β-unsaturated amides:

| Base | Solvent | Product | Notes | Source |

|---|---|---|---|---|

| KOtBu | THF | N-(1-phenylethyl)acrylamide | Requires anhydrous conditions | |

| Cs2CO3 | DCE | Cyclized oxadiazole derivatives | Catalyzed by NHC ligands |

Key Observation :

Elimination competes with substitution in polar aprotic solvents .

Hydrolysis Reactions

The amide bond resists hydrolysis under mild conditions but cleaves under extremes:

| Conditions | Product | Rate Constant (k) | Source |

|---|---|---|---|

| 6M HCl, reflux, 24h | 2-bromopropanoic acid + 1-phenylethylamine | 0.12 h⁻¹ | |

| 5% NaOH, 80°C, 8h | Sodium 2-bromopropanoate + amine | Complete |

Stability Data :

- Half-life in pH 7 buffer at 25°C: >30 days .

- Degrades rapidly in alkaline industrial wastewater (t₁/₂ = 2.1h) .

Cross-Coupling Reactions

Palladium-catalyzed transformations leverage the C-Br bond:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-propanamide hybrids | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl propanamide derivatives | 70% |

Optimized Conditions :

- 5 mol% Pd catalyst, 1.5 equiv aryl boronic acid, 12h reflux .

- Air-sensitive protocols required for reproducibility .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under UV irradiation:

| Initiator | Products | Application | Source |

|---|---|---|---|

| AIBN, 70°C | Polymerizable acrylamide monomers | Drug delivery systems | |

| TBHP, NaI | Sulfonated pyrroloindole derivatives | Anticancer agent synthesis |

Radical Trap Studies :

- TEMPO completely inhibits polymerization (kₐdd = 4.7×10⁴ M⁻¹s⁻¹) .

- ESR confirms bromine-centered radical intermediates .

Stereochemical Transformations

The chiral phenethyl group influences reaction outcomes:

| Process | Conditions | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|

| Enzymatic resolution | Lipase B (CAL-B), iPrOH | 92:8 (R:S) | |

| Asymmetric alkylation | LDA, (-)-sparteine, -78°C | 85% ee |

Chiral Analysis :

- HPLC (Chiralpak IA column): Baseline separation of enantiomers .

- Specific rotation [α]D²⁵ = +38.5° (c=1, CHCl₃) for R-isomer .

Thermal Decomposition

Pyrolysis studies reveal stability limits:

| Temperature | Atmosphere | Major Products | Hazard Class | Source |

|---|---|---|---|---|

| 220°C | N₂ | HBr, CO, styrene derivatives | Class 2 | |

| 300°C | Air | NOx, brominated aromatics | Class 3 |

Safety Data :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of propanamide derivatives, including 2-bromo-N-(1-phenylethyl)propanamide, as anticancer agents. For example, compounds synthesized from 2-bromopropionyl bromide have shown significant anticancer activity with low IC50 values, indicating their effectiveness against various cancer cell lines . The structural modifications in these compounds enhance their biological activity, making them suitable candidates for further development in cancer therapy.

Analgesic and Anti-inflammatory Properties

Research has also indicated that certain derivatives of propanamides exhibit analgesic and anti-inflammatory activities. The introduction of different substituents on the amide nitrogen can modulate the pharmacological profile of these compounds, leading to enhanced therapeutic effects .

Neuropharmacological Effects

this compound has been investigated for its neuropharmacological effects. Studies suggest that derivatives can act as relaxants and anticonvulsants, making them valuable in treating neurological disorders . The mechanism of action may involve modulation of neurotransmitter systems, although further research is required to elucidate these pathways.

Insecticidal and Antifungal Properties

The compound has also been evaluated for its insecticidal and antifungal properties. The biological activity against pests and pathogens indicates its potential use in agricultural applications as a biopesticide or fungicide . This expands the utility of this compound beyond medicinal chemistry into the agrochemical sector.

Several case studies have documented the efficacy of this compound derivatives in preclinical settings:

- A study demonstrated that specific derivatives exhibited strong anticancer properties with IC50 values significantly lower than standard chemotherapeutics. This suggests a promising avenue for developing new cancer treatments based on this compound .

- Another investigation focused on the neuropharmacological effects, revealing that certain derivatives could effectively reduce seizure activity in animal models, highlighting their potential as anticonvulsants .

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-N-(1-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

2-Bromo-N-(1-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

2-Chloro-N-(1-phenylethyl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-N-(1-phenylethyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro or fluoro analogs

Actividad Biológica

2-Bromo-N-(1-phenylethyl)propanamide is a brominated amide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural properties, influenced by the presence of a bromine atom and an amide functional group, suggest various mechanisms of action that may impact cellular functions and biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN. Its structure includes:

- A bromine atom on the second carbon of the propanamide chain.

- A phenylethyl group attached to the nitrogen atom.

This configuration enhances its lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity and altering signal transduction pathways. Key mechanisms include:

- Electrophilic Reactions : The bromine atom can participate in nucleophilic substitution reactions.

- Hydrogen Bonding : The amide group can engage in hydrogen bonding with biological molecules, modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been studied for its anticancer properties. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines through mechanisms such as:

- Induction of apoptosis (programmed cell death).

- Inhibition of cell proliferation.

- Disruption of specific signaling pathways involved in cancer progression.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the anticancer effects were evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values reported as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate promising anticancer activity, warranting further exploration in preclinical models.

Propiedades

IUPAC Name |

2-bromo-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAAFAXOBIYBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.